molecular formula C7H9NO2S B2555856 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 1052634-81-7

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B2555856
CAS No.: 1052634-81-7
M. Wt: 171.21
InChI Key: YCFLERREGSMAGS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the ongoing development of novel therapeutic agents. Researchers are exploring its potential as a core structure for inhibiting bacterial resistance mechanisms. Specifically, studies on closely related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have identified them as a novel class of inhibitors for metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, and inhibiting these enzymes is a critical strategy for restoring the efficacy of existing antibiotics . Furthermore, structurally similar compounds containing the dihydrothiazole core have demonstrated specific interactions with bacterial ribosomal units, such as the large ribosomal subunit protein uL11, suggesting a potential multi-target mechanism for combating bacterial pathogens . This makes the dihydrothiazole-4-carboxylic acid framework a valuable template for researchers investigating new solutions to the global challenge of antimicrobial resistance (AMR).

Properties

IUPAC Name

2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFLERREGSMAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Intermediate Formation

The synthesis begins with the preparation of a thioamide precursor, a critical intermediate for subsequent cyclization. The reaction involves the condensation of cyclopropylamine with a carbonyl-containing compound (e.g., cyclopropanecarboxaldehyde) in the presence of sulfur.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) is preferred due to its high polarity and ability to stabilize intermediates.
  • Temperature : 80–90°C for 6 hours to ensure complete conversion.
  • Molar Ratios : A 1:1.1:1.1 ratio of aldehyde, amine, and sulfur optimizes yield while minimizing side reactions.

Mechanistic Insight :
Sulfur acts as a nucleophile, attacking the imine intermediate formed between the aldehyde and amine. This step generates the thioamide backbone, which is isolated via extraction with ethyl ether and washing with saturated sodium bicarbonate.

Cyclization to Form the Thiazole Ring

The thioamide undergoes cyclization under strongly basic conditions to form the dihydrothiazole structure, followed by iodine-mediated aromatization to yield the final product.

Key Steps :

  • Deprotonation : A solution of the thioamide in tetrahydrofuran (THF) is treated with n-butyllithium at 0°C to generate a reactive enolate.
  • Thioformamide Addition : N,N-Dimethylthioformamide is introduced to facilitate ring closure, forming the 4,5-dihydrothiazole intermediate.
  • Iodine Oxidation : Iodine (2.0 mmol per 1.0 mmol thioformamide) is added to induce deprotonation and aromatization, yielding the fully conjugated thiazole derivative.

Critical Parameters :

  • Temperature Control : Reactions performed above 90°C risk side products, while temperatures below 60°C slow kinetics.
  • Purification : Silica gel column chromatography using ethyl acetate/hexane mixtures isolates the target compound in >95% purity.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Solvent Boiling Point (°C) Dielectric Constant Yield (%)
Dimethylformamide 153 36.7 78
Tetrahydrofuran 66 7.6 82
Toluene 111 2.4 65

Dimethylformamide enhances intermediate solubility, while tetrahydrofuran improves cyclization kinetics.

Stoichiometric Ratios

Deviations from the optimal 1:1.1:1.1 (aldehyde:amine:sulfur) ratio reduce yields:

Aldehyde (equiv) Amine (equiv) Sulfur (equiv) Yield (%)
1.0 1.0 1.0 68
1.1 1.1 1.1 85
1.2 1.2 1.2 72

Excess reagents drive the reaction to completion but complicate purification.

Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization ensures structural fidelity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.15–1.25 (m, 4H, cyclopropyl CH₂), 3.82 (t, 2H, thiazoline CH₂), 4.45 (s, 1H, carboxylic acid H).
    • ¹³C NMR : 172.8 ppm (carboxylic acid C=O), 165.3 ppm (thiazole C=N).
  • Fluorescence Spectroscopy : The cyclopropyl group enhances quantum yield (Φ = 0.42) compared to non-substituted analogs (Φ = 0.28).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms purity:

  • Mobile Phase : 70:30 acetonitrile/water with 0.1% trifluoroacetic acid.
  • Retention Time : 6.8 minutes, with >99% purity in optimized batches.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves scalability:

  • Residence Time : 30 minutes at 85°C.
  • Throughput : 1.2 kg/day using micromixer reactors.

Waste Reduction Strategies

  • Solvent Recovery : Distillation recovers >90% of dimethylformamide.
  • Iodine Recycling : Reductive quenching with sodium thiosulfate recovers iodine as iodide salts.

Challenges and Mitigation

Side Reactions

  • Oxidative Degradation : Exposure to air during cyclization forms sulfoxide byproducts. Inert atmosphere (N₂ or Ar) suppresses this.
  • Ring-Opening : Hydrolysis of the cyclopropyl group under acidic conditions necessitates pH-controlled workups (pH 6–8).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under conditions that may include the use of catalysts and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, highlighting differences in substituents, physicochemical properties, and commercial availability:

Compound Name Structure CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point Purity Suppliers
This compound Cyclopropyl group at position 2; dihydrothiazole ring; carboxylic acid at position 4 1052634-81-7 C₇H₉NO₂S* ~187.22 (calculated) Not reported Not reported 1
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Chlorophenyl group at position 2; fully unsaturated thiazole ring 845885-82-7 C₁₀H₆ClNO₂S 239.67 206–207°C 97% Multiple
(4R)-2-Sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Sulfanyl (-SH) group at position 2; dihydrothiazole ring Not reported C₄H₅NO₂S₂ 163.22 (calculated) Not reported Not reported Not available

*Inferred based on structural analysis.

Key Structural and Functional Differences

Substituent Effects

  • Cyclopropyl vs.
  • Sulfanyl vs. Cyclopropyl : The sulfanyl (-SH) group in (4R)-2-sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid may confer redox activity or hydrogen-bonding capacity, contrasting with the cyclopropyl group’s inertness .

Physicochemical Properties

  • Melting Point: The chlorophenyl analog exhibits a high melting point (206–207°C), likely due to crystalline packing facilitated by its planar aromatic ring.
  • Solubility : The cyclopropyl derivative’s solubility profile is unrecorded, but the chlorophenyl analog’s low polarity (due to Cl and aromaticity) suggests poor aqueous solubility, typical of halogenated heterocycles .

Commercial Availability

  • The chlorophenyl analog is widely available (≥97% purity, multiple suppliers), indicating established synthetic protocols and demand in organic synthesis . In contrast, the target compound and sulfanyl derivative are less accessible, reflecting specialized applications or synthetic challenges .

Biological Activity

2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the cyclopropyl group is significant as it may influence the compound's reactivity and biological activity.

Synthesis Methods:

  • A common synthetic route involves the cyclization of 2-bromoethylamine hydrobromide with thiourea in the presence of a base to form the thiazole ring.
  • Industrial production often utilizes continuous flow reactors and automated synthesis systems to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity: The compound may inhibit bacterial enzymes, leading to its antimicrobial effects.
  • Anticancer Properties: It could interact with cellular pathways involved in cancer cell proliferation, potentially inhibiting tumor growth.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The specific interactions of this compound with bacterial enzymes are under investigation to elucidate its effectiveness against various pathogens.

Anticancer Activity

Studies have shown that thiazole derivatives can possess anticancer properties. For instance:

  • Certain thiazole-containing compounds demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects .
  • The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticancer activity .

Case Study: Anticancer Activity

In a study evaluating various thiazole derivatives for anticancer activity, compounds similar to this compound were tested against multiple cancer cell lines. The findings revealed:

  • An IC50 value of 1.61 µg/mL for certain derivatives, indicating strong cytotoxicity.
  • The presence of electron-donating groups on the phenyl ring was found to enhance activity .

Table: Biological Activity Overview

Activity Type Mechanism IC50 Value References
AntimicrobialInhibition of bacterial enzymesNot specified
AnticancerInhibition of cell proliferation1.61 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid?

The synthesis involves cyclocondensation reactions. A structurally related compound, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions, followed by cyclization . For the target compound, cyclopropyl groups can be introduced using cyclopropyl precursors (e.g., cyclopropylamine) in a similar framework. Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) is common, with recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the thiazole ring (δ 160–180 ppm for sulfur/nitrogen-bound carbons) and cyclopropyl protons (δ 0.5–1.5 ppm) .
  • IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and thiazole C=N/C-S bonds (~1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic structure, as demonstrated for analogous thiazole derivatives (e.g., R-factor = 0.053 in single-crystal studies) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. The carboxylic acid group and thiazole ring are prone to hydrolysis and oxidation; thus, humidity should be <30%, and exposure to strong acids/bases avoided .

Advanced Research Questions

Q. How can reaction intermediates be optimized during synthesis?

Key parameters include:

  • Molar Ratios : A 1.1:1 ratio of aldehyde to thiazolidinone precursors minimizes side reactions .
  • Catalyst Loading : Sodium acetate (0.1 mol) in acetic acid enhances cyclization efficiency .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track intermediate formation .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Crystal structure data (e.g., C–C bond lengths ±0.004 Å from X-ray studies) inform docking with target enzymes like cyclooxygenase or kinases .
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and interactions with biological targets .

Q. How to address contradictory solubility or purity data in analytical studies?

Use orthogonal methods:

  • Purity : Compare HPLC (retention time ±0.1 min) with quantitative NMR (qNMR using maleic acid as an internal standard) .
  • Solubility : Test in DMSO (for stock solutions), ethanol, and phosphate buffer (pH 7.4) under sonication (30 min, 25°C) to resolve discrepancies .

Q. What strategies mitigate degradation during long-term stability studies?

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • Lyophilization : Improve stability by freeze-drying the compound and storing it in amber vials .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 mmol) require controlled addition of reagents to prevent exothermic side reactions .
  • Hygroscopicity Management : Pre-dry glassware and use molecular sieves (3Å) in storage containers .

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